3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . This approach allows for the efficient construction of the bicyclic skeleton.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another bicyclic compound with a pyridine ring, known for its biological activity.
Pyrrolo[2,3-d]pyrimidine: Similar in structure and used in medicinal chemistry.
Uniqueness
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with a sulfur-linked pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2S |
---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
3-pyridin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H16N2S/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2 |
InChI Key |
UFXJHNICORLRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.